o-Tolyl Phosphorochloridate-d14
Description
Significance of Isotopic Labeling in Mechanistic Elucidation and Pathway Tracing
Isotopic labeling is a powerful technique used to unravel the intricacies of reaction mechanisms and to trace metabolic pathways. numberanalytics.comslideshare.net By substituting an atom with its isotope, researchers can track the atom's journey through a complex series of chemical transformations. numberanalytics.com This method is foundational for understanding the detailed steps of a reaction, identifying intermediates, and clarifying the stereochemistry of chemical processes. slideshare.net
One of the key applications of isotopic labeling is the study of the kinetic isotope effect (KIE), where the difference in mass between isotopes leads to a change in the rate of a chemical reaction. nih.gov Because a carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. Observing a change in reaction rate upon deuteration can indicate whether a specific C-H bond cleavage is part of the rate-determining step of a mechanism. nih.gov This effect has been instrumental in studying the mechanisms of enzyme-catalyzed reactions. nih.gov
In metabolic research and natural product biosynthesis, isotopic labels are frequently used to follow the incorporation of small precursor molecules into complex metabolites within a cellular environment. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to detect the position and quantity of the isotopic label in the final products, providing a clear map of the biosynthetic pathway. nih.gov This approach has been vital in diverse fields, from understanding terpene biosynthesis to studying energy storage mechanisms in batteries and the intricacies of catalytic reactions. numberanalytics.comnih.gov
Overview of Organophosphorus Compounds as Subjects of Scholarly Inquiry
Organophosphorus (OP) compounds, characterized by the presence of a carbon-phosphorus bond, are a major class of organic molecules with a wide array of applications and have been subjects of intense scientific research for decades. taylorandfrancis.comresearchgate.net Their history traces back nearly two centuries, but they gained prominence in the mid-20th century, particularly as insecticides and as chemical warfare agents (nerve agents) like Sarin and Soman. nih.govmdpi.com
The diverse properties of organophosphorus compounds have led to their use in numerous industrial and commercial applications, including as flame retardants, plasticizers, lubricants, and pharmaceuticals. taylorandfrancis.comresearchgate.net The chemistry of these compounds is rich and varied, with the phosphorus atom existing in different oxidation states, though pentavalent phosphorus compounds are the most common. researchgate.netyoutube.com The formation of the phosphorus-carbon (P-C) bond is a key area of research in synthetic chemistry, as it provides access to molecules with significant biological and physical properties. taylorandfrancis.com
A substantial body of scholarly work has focused on the toxicology of organophosphorus compounds. nih.gov Many of these compounds exert their acute toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve signal transmission, leading to a cholinergic crisis. researchgate.netnih.gov Ongoing research investigates other potential health impacts, including developmental neurotoxicity and links to neurodegenerative diseases, making the study of organophosphorus compounds a significant issue for both science and public health. nih.gov
Rationale for Deuteration in o-Tolyl Phosphorochloridate Analogues
The deuteration of an organophosphorus compound like o-tolyl phosphorochloridate to create its d14 analogue is driven by specific and powerful analytical requirements. o-Tolyl Phosphorochloridate-d14 contains deuterium (B1214612) atoms on the tolyl group and potentially other positions, making it chemically identical to its non-deuterated counterpart but physically distinguishable due to its higher mass.
The primary rationale for this specific deuteration lies in its application as an internal standard for quantitative analysis using mass spectrometry (MS). In complex biological or environmental samples, accurately measuring the concentration of a target analyte can be challenging due to matrix effects that suppress or enhance the analyte's signal. A deuterated internal standard, when added to a sample in a known quantity, co-elutes with the non-deuterated analyte during chromatography and experiences identical matrix effects. Because the mass spectrometer can distinguish between the deuterated standard and the native analyte by their mass difference, the ratio of their signals can be used to calculate the analyte's concentration with high precision and accuracy, correcting for any variations in sample preparation or instrument response.
Furthermore, deuteration can be employed to study the kinetic isotope effect (KIE). If a reaction involves the cleavage of a carbon-hydrogen bond on the tolyl ring of o-tolyl phosphorochloridate, using the d14 analogue would result in a slower reaction rate if that bond cleavage is rate-limiting. This provides definitive evidence for the involvement of that specific position in the reaction mechanism, a level of detail that is often difficult to obtain through other methods.
Scope and Objectives of Research on this compound
The research involving this compound is primarily focused on its use as a sophisticated tool in analytical chemistry and mechanistic studies. The objectives of such research are precise and method-driven.
A principal objective is the development and validation of robust analytical methods for the detection and quantification of o-tolyl phosphorochloridate and its metabolites or degradation products. This is particularly relevant in toxicology and environmental monitoring, where this compound or its parent structures, such as cresyl phosphates, may be present. The use of the d14-labeled compound as an internal standard aims to achieve low detection limits, high accuracy, and excellent reproducibility in complex matrices like blood, urine, or soil samples.
Another key objective is the elucidation of metabolic or degradation pathways. By exposing biological systems or environmental media to o-tolyl phosphorochloridate and using the d14 analogue as a tracer, researchers can identify and quantify the resulting products. This helps in understanding how the compound is processed, which is crucial for assessing its persistence, bioaccumulation, and potential toxicity.
Finally, a more fundamental research objective is to investigate the detailed chemical reaction mechanisms involving the tolyl group. By comparing the reactivity of the deuterated and non-deuterated versions, scientists can probe transition states and determine the role of specific C-H bonds in chemical transformations, contributing to the broader understanding of organophosphorus chemistry.
Properties
Molecular Formula |
C₁₄D₁₄ClO₃P |
|---|---|
Molecular Weight |
310.7 |
Synonyms |
o-Tolyl Phosphorochloridate-d14; Phosphorochloridic Acid, Di-o-tolyl Ester-d14; Phosphorochloridic Acid, Bis(2-methylphenyl) Ester-d14; NSC 60025-d14 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for O Tolyl Phosphorochloridate D14
General Approaches to Deuterium (B1214612) Labeling in Organophosphorus Compounds
The introduction of deuterium into organophosphorus compounds can be broadly categorized into two main strategies: the use of deuterated precursors and hydrogen/deuterium exchange reactions.
One of the most straightforward and reliable methods for synthesizing specifically labeled compounds is to build the molecule from precursors that already contain the deuterium atoms. ornl.gov This bottom-up approach offers precise control over the location and number of deuterium atoms in the final product.
For the synthesis of o-Tolyl Phosphorochloridate-d14, the key deuterated precursor is o-cresol-d8 (B146630) (CD₃C₆D₄OD). guidechem.comsigmaaldrich.com This starting material contains deuterium on both the aromatic ring and the methyl group. By using this heavily labeled precursor, the subsequent reaction to form the phosphorochloridate ensures that the deuterium is incorporated into the desired positions from the outset. This method is advantageous as it avoids the often harsh conditions or complex catalyst systems required for direct exchange reactions on the final molecule and generally leads to very high and predictable levels of deuterium incorporation. researchgate.net
Table 1: Key Deuterated Precursor for this compound Synthesis
| Precursor Name | Chemical Formula | Isotopic Purity (Typical) |
| o-Cresol-d8 | CD₃C₆D₄OD | >98 atom % D |
Hydrogen/Deuterium Exchange (H/D or HDX) reactions involve the direct replacement of hydrogen atoms with deuterium atoms on an existing molecule. google.com These methods are particularly useful for late-stage labeling of complex molecules. musechem.com H/D exchange can be facilitated under various conditions:
Acid-Catalyzed Exchange: Strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), can promote the exchange of aromatic protons via an electrophilic aromatic substitution mechanism. nih.gov The reaction typically involves dissolving the substrate in a deuterium source like heavy water (D₂O) and heating it in the presence of the acid catalyst. google.com
Base-Catalyzed Exchange: For protons adjacent to electron-withdrawing groups, a deuterated base can facilitate exchange. This is less common for non-activated aromatic rings.
Metal-Catalyzed Exchange: Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are highly effective for H/D exchange. google.com These catalysts can activate C-H bonds, allowing for exchange with a deuterium source like D₂ gas or D₂O under milder conditions than traditional acid catalysis.
While powerful, achieving the complete and specific deuteration required for this compound (i.e., on all seven positions of each tolyl group) via H/D exchange on the non-labeled compound would be challenging and likely result in a mixture of partially deuterated products. researchgate.net Therefore, the direct synthesis from a deuterated precursor is the superior strategy for this specific target molecule.
Specific Synthetic Pathways for this compound and Related Analogues
The synthesis of this compound is an application of the deuterated precursor strategy. The core reaction involves the phosphorylation of the deuterated phenolic precursor, o-cresol-d8, using phosphoryl chloride (POCl₃). sciencemadness.orgwikipedia.org Phosphoryl chloride is a common reagent used to convert alcohols and phenols into phosphate (B84403) esters and phosphorochloridates. wikipedia.orgstackexchange.com
The reaction proceeds as follows: Two equivalents of o-cresol-d8 react with one equivalent of phosphoryl chloride. This reaction releases hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and neutralize the acid formed, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is typically used as a solvent or co-reagent. wikipedia.org
Table 2: Proposed Synthetic Reaction for this compound
| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Byproduct |
| o-Cresol-d8 (2 eq.) | Phosphoryl Chloride (1 eq.) | Pyridine | This compound | Pyridinium hydrochloride |
The reaction mixture is typically cooled initially to control the exothermic reaction, followed by stirring at room temperature or gentle heating to ensure completion. guidechem.com After the reaction, a standard aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials. The final product is then isolated and purified, often through vacuum distillation or chromatography. This general procedure is well-established for the synthesis of various aryl phosphate esters and their chlorinated analogues. googleapis.comgoogle.com
Optimization of Deuterium Enrichment and Regioselectivity in Synthesis
Achieving a high degree of deuterium incorporation is paramount for the utility of the labeled compound.
Deuterium Enrichment: The final isotopic enrichment of the product is primarily dependent on the isotopic purity of the starting materials. For this compound, the critical precursor is o-cresol-d8. Commercially available versions of this precursor often have an isotopic purity of 98 atom % D or higher. sigmaaldrich.com To maintain this high level of enrichment, it is crucial to use anhydrous reaction conditions to prevent any potential back-exchange with protic solvents or atmospheric moisture.
Regioselectivity: Regioselectivity refers to the control of where the deuterium atoms are placed on the molecule. In the case of synthesizing this compound, the regioselectivity is perfectly controlled by the choice of the starting material. Since the synthesis begins with o-cresol-d8, where all seven relevant hydrogen positions are already substituted with deuterium, the final product inherently has the desired d-14 labeling pattern across the two tolyl groups. This precursor-based approach guarantees that the deuterium is located exclusively on the tolyl moieties and not elsewhere on the molecule, a level of control that is difficult to achieve with post-synthesis H/D exchange methods. nih.gov
Scale-Up Considerations for Research Applications
Transitioning the synthesis of a labeled compound from a laboratory bench scale to larger quantities for broader research applications introduces several challenges. tn-sanso.co.jp
Reagent Sourcing and Cost: Deuterated starting materials, like o-cresol-d8, are significantly more expensive than their non-deuterated counterparts. Scaling up the synthesis requires careful planning to secure a reliable supply and manage the high cost of these precursors.
Reaction Conditions: The reaction between phosphoryl chloride and phenols can be highly exothermic. sciencemadness.org On a larger scale, efficient heat management is critical to prevent runaway reactions and ensure safety and product consistency. This may require transitioning from a simple round-bottom flask to a jacketed reactor with controlled cooling. orgsyn.org
Purification: Purification methods that are straightforward on a small scale, such as column chromatography, can become cumbersome and expensive when handling larger quantities. Process development may focus on optimizing the reaction to minimize impurities, potentially allowing for purification by distillation or crystallization, which are more amenable to scale-up.
Safety and Handling: Phosphoryl chloride is a corrosive and water-reactive substance that releases HCl gas upon hydrolysis. wikipedia.org Handling larger quantities requires appropriate personal protective equipment and engineering controls, such as performing the reaction in a well-ventilated walk-in fume hood or a dedicated reactor system.
Analytical Validation: Robust analytical methods are needed to confirm the chemical purity and isotopic enrichment of the final product at a larger scale. This includes techniques like NMR spectroscopy (¹H, ²H, ³¹P) and mass spectrometry to ensure the product meets the required specifications for its intended research use. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterated compounds like o-Tolyl Phosphorochloridate-d14, specific NMR methodologies are employed to confirm the isotopic substitution and to define the molecular structure.
Deuterium (B1214612) (2H) NMR Spectroscopy in Structural and Mechanistic Assignments
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing definitive evidence of deuteration. wikipedia.org While it has a chemical shift range similar to proton (¹H) NMR, the resolution is generally lower. wikipedia.orgmagritek.com However, for a compound intentionally enriched with deuterium, such as this compound, the resulting strong peak in the ²H NMR spectrum confirms the success of the isotopic labeling process. wikipedia.org The chemical shifts in ²H NMR are equivalent to those in ¹H NMR. illinois.edu This technique is particularly useful for studying molecular dynamics and orientation in partially ordered systems. wikipedia.org
In academic research, ²H NMR can be used to probe the orientation and mobility of the deuterated tolyl groups, offering insights into intermolecular interactions and behavior in different environments. The quadrupolar nature of the deuterium nucleus (spin = 1) provides information on the local electric field gradient, which is sensitive to molecular structure and dynamics. wikipedia.org
Proton (1H), Carbon-13 (13C), and Phosphorus-31 (31P) NMR in Conjunction with Deuteration
The characterization of this compound is further refined by employing ¹H, ¹³C, and ³¹P NMR spectroscopy.
¹H NMR: In a fully deuterated compound like this compound, the signals corresponding to the tolyl protons would be absent in the ¹H NMR spectrum. magritek.com The disappearance of these signals, when compared to the spectrum of the non-deuterated analogue, serves as a powerful confirmation of deuteration. studymind.co.uk Any residual proton signals can indicate the isotopic purity of the sample.
¹³C NMR: Carbon-13 NMR provides a detailed map of the carbon skeleton. compoundchem.com The chemical shifts of the carbon atoms in the tolyl rings are influenced by the phosphorus and oxygen atoms, as well as by the substitution pattern on the aromatic ring. libretexts.orgorganicchemistrydata.org In the deuterated compound, the carbon atoms directly bonded to deuterium will exhibit coupling (C-D coupling), which can result in multiplets in the coupled ¹³C NMR spectrum. oregonstate.edu However, ¹³C NMR spectra are often acquired with proton decoupling, which would also remove the C-D coupling, resulting in singlets for each unique carbon. libretexts.org The chemical shift range for ¹³C is much wider than for ¹H, allowing for better resolution of individual carbon signals. libretexts.orgoregonstate.edu
³¹P NMR: Phosphorus-31 NMR is a highly sensitive and routine technique for phosphorus-containing compounds, as ³¹P is a 100% naturally abundant spin ½ nucleus. wikipedia.org This results in sharp signals and relatively easy-to-interpret spectra. wikipedia.orghuji.ac.il The chemical shift of the phosphorus nucleus in this compound provides crucial information about its electronic environment, which is influenced by the electronegative chlorine and oxygen atoms, as well as the tolyl groups. nih.gov Spectra are typically referenced to 85% phosphoric acid. wikipedia.org In proton-coupled ³¹P NMR spectra, coupling to any residual protons on the tolyl rings would be observed. huji.ac.il
Interactive Data Table: Predicted NMR Data for this compound
Below is a table summarizing the expected NMR characteristics. Note that specific chemical shifts can vary based on the solvent and other experimental conditions.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity (Decoupled) | Key Information Provided |
| ¹H | --- | No signals expected | Confirmation of deuteration |
| ²H | ~7.0-8.0 | Singlet | Direct evidence of deuteration, structural integrity |
| ¹³C | ~120-150 (Aromatic), ~20 (Methyl) | Singlets | Carbon framework, isotopic purity |
| ³¹P | Varies | Singlet | Electronic environment of the phosphorus atom |
Mass Spectrometry (MS) for Isotopic Purity and Tracing
Mass spectrometry is an indispensable tool for determining the molecular weight and isotopic composition of molecules.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. nih.gov For this compound, HRMS would be used to verify the molecular formula, C₁₄D₁₄ClO₃P, by comparing the experimentally measured mass to the calculated exact mass (310.772). lgcstandards.com The high resolving power of HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, allows for the differentiation of molecules with very similar nominal masses, ensuring confident identification. nih.gov This technique is also crucial for assessing the isotopic purity of the labeled compound by detecting the presence of any partially deuterated or non-deuterated species.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds before their detection by mass spectrometry. nih.gov In academic research, GC-MS is widely used for the analysis of organophosphorus compounds and their metabolites. nih.govnih.gov For this compound, GC-MS can be employed to:
Determine the retention time of the compound, which is a characteristic property used for its identification.
Analyze the fragmentation pattern of the molecule upon electron ionization. The fragmentation of organophosphorus compounds is often characterized by α-cleavages and rearrangements. nih.gov Studying the mass-to-charge ratios of the fragment ions helps to confirm the structure of the molecule.
Quantify the compound in complex mixtures, such as environmental or biological samples, by using it as an internal standard.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. huji.ac.il The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the C-H bonds, providing a clear spectroscopic signature of deuteration.
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | Typical Wavenumber (cm⁻¹) (Non-deuterated) | Expected Wavenumber (cm⁻¹) (Deuterated) |
| Aromatic C-H Stretch | 3100-3000 | ~2250-2100 (C-D Stretch) |
| Aliphatic C-H Stretch | 3000-2850 | ~2200-2050 (C-D Stretch) |
| P=O Stretch | 1300-1250 | 1300-1250 |
| P-O-C Stretch | 1050-990 | 1050-990 |
| P-Cl Stretch | 600-450 | 600-450 |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
In academic research, the rigorous characterization of isotopically labeled compounds such as this compound is paramount to ensure the integrity and validity of experimental results. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the separation of this compound from potential impurities and for the accurate assessment of its purity. The choice between HPLC and GC is often dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for the analysis of organophosphorus compounds that may be thermally labile. chromatographyonline.com For this compound, which is a reactive chemical intermediate, HPLC offers a robust method for purity determination without the risk of degradation that can occur at elevated GC temperatures.
Research on structurally similar organophosphate esters has established effective separation protocols using reverse-phase chromatography. nih.govsielc.com A common approach involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution, often containing a small amount of acid like acetic or formic acid to improve peak shape and resolution. nih.govsielc.com
A study on the analysis of tri-o-cresyl phosphate (B84403) (TOCP) and its metabolites utilized a reverse-phase C18 column with a linear gradient of acetonitrile in aqueous acetic acid. nih.gov This methodology allowed for the successful separation and quantification of various related phosphate compounds. nih.gov For this compound, a similar approach is theoretically applicable, with adjustments to the gradient profile to account for the specific retention characteristics of the deuterated compound.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | UV at 254 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development based on the analysis of similar organophosphorus compounds.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. nj.gov For the analysis of this compound, GC coupled with a mass spectrometer (GC-MS) is particularly advantageous. This combination not only separates the compound from impurities but also provides mass spectral data that can confirm its identity and the isotopic enrichment of the deuterium labels.
Studies on the analysis of tricresyl phosphate (TCP) isomers, which are structurally related to the target compound, have demonstrated the efficacy of GC-MS. faa.govnih.gov These methods typically employ a low-polarity capillary column, such as one coated with a 5% diphenyl/95% dimethyl polysiloxane stationary phase. faa.gov The use of a mass spectrometer as a detector allows for high sensitivity and specificity. faa.govnih.gov
In the analysis of TCP isomers in aircraft turbine engine oils, GC-MS was used to separate and identify the various ortho-cresyl phosphate isomers. nih.gov The method was sensitive enough to detect low levels of these compounds, highlighting the utility of GC-MS for trace analysis. nih.gov For this compound, a similar GC-MS method would be expected to provide excellent resolution and confident identification.
Table 2: Representative GC-MS Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a low-polarity stationary phase |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | m/z 50-500 |
This table outlines typical GC-MS conditions that would be suitable for the analysis of this compound, based on established methods for related compounds.
Mechanistic Investigations Utilizing Deuterium Kinetic Isotope Effects Dkies
Theoretical Framework of Kinetic Isotope Effects
The foundation of the kinetic isotope effect lies in the principles of quantum mechanics and vibrational spectroscopy. gmu.edu Isotopic substitution does not alter the electronic potential energy surface of a molecule, but it does affect mass-dependent properties, most notably the vibrational frequencies of chemical bonds. princeton.edu
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. wikipedia.orgrsc.org The difference in mass between hydrogen and deuterium (B1214612) leads to a lower zero-point energy (ZPE) for a C-D bond compared to a C-H bond. gmu.edu Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate. This gives a "normal" KIE, where kH/kD > 1. princeton.edu The magnitude of the PKIE can be substantial, typically ranging from 2 to 8 at room temperature, with a semi-classical maximum around 10. wikipedia.orgprinceton.edu
A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-limiting step. princeton.edursc.org These effects are generally smaller than PKIEs, with typical values for kH/kD ranging from 0.7 to 1.5. youtube.com SKIEs can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu An inverse effect is often attributed to an increase in steric crowding or a change in hybridization at the labeled position in the transition state compared to the reactant. gmu.eduresearchgate.net
When a reaction is conducted in a deuterated solvent, such as D₂O, a solvent kinetic isotope effect may be observed. mdpi.com These effects are particularly informative when the solvent participates directly in the reaction, for instance, as a nucleophile or as part of a proton transfer in the rate-determining step. mdpi.comnih.gov The interpretation can be complex, as the effect may arise from several factors, including the direct involvement of solvent in bond-breaking/forming, rapid hydrogen exchange between the substrate and solvent, or changes in solvation and the transition state energy. mdpi.com For example, in the hydrolysis of certain organophosphorylated enzymes, a solvent D₂O isotope effect of around 2.8 was consistent with a rate-limiting proton transfer. mdpi.com
Application of DKIEs in Nucleophilic Substitution Reactions of Phosphorochloridates
Deuterium kinetic isotope effects are a crucial tool for probing the mechanisms of nucleophilic substitution at the phosphorus center of phosphorochloridates and their thio-analogs. By using deuterated nucleophiles (e.g., deuterated anilines), researchers can gain detailed insights into the degree of bond formation and bond breaking in the transition state. jmest.orgkoreascience.kr
The nature of the reaction pathway—whether it proceeds in a single, concerted step or through a multi-step process with intermediates—can often be distinguished using DKIEs. koreascience.krlibretexts.org A concerted reaction involves a single transition state, whereas a stepwise reaction involves one or more intermediates and multiple transition states. nih.gov
In the anilinolysis of phosphorus-based electrophiles, the mechanism can be elucidated by observing the KIE.
Primary Normal KIE (kH/kD > 1): This often suggests a mechanism where the N-H bond of the aniline (B41778) nucleophile is cleaved in the rate-determining step. This is consistent with a concerted pathway or a stepwise mechanism where proton transfer is rate-limiting. koreascience.kr
Secondary Inverse KIE (kH/kD < 1): This is often indicative of a concerted Sₙ2-type mechanism. The inverse effect arises from increased steric congestion around the N-H(D) bond in the transition state as the new N-P bond forms, which increases the N-H(D) vibrational frequencies. researchgate.netkoreascience.kr
A study on the anilinolysis of 1,2-phenylene phosphorochloridate showed that the DKIEs changed from secondary inverse with strongly basic anilines to primary normal with weakly basic anilines, indicating a shift in the reaction mechanism or transition state structure depending on the nucleophile's basicity. koreascience.kr
The magnitude and nature of the DKIE provide valuable information about the structure of the transition state (TS). princeton.edujmest.org In the nucleophilic substitution reactions of phosphorochloridates, different KIE values can point to different attack geometries.
Backside Attack (Sₙ2-like): A secondary inverse KIE (kH/kD < 1) is often rationalized by a backside nucleophilic attack, leading to a crowded trigonal bipyramidal transition state. researchgate.netkoreascience.kr
Frontside Attack: A primary normal KIE (kH/kD > 1) can be explained by a frontside attack, where the nucleophile approaches from the same side as the leaving group. This is often proposed to occur via a hydrogen-bonded, four-center-type transition state where the proton transfer from the nucleophile is part of the rate-limiting step. researchgate.netkoreascience.kr
The following table shows DKIE data for the reactions of O-aryl phenylphosphonochloridothioates with anilines, illustrating the transition from a backside to a frontside attack mechanism as the electronics of the system change.
| Substituent X (Nucleophile) | Substituent Y (Substrate) | kH/kD | Proposed TS |
|---|---|---|---|
| p-OCH₃ | p-CH₃ | 0.439 | Backside Attack |
| p-CH₃ | p-CH₃ | 0.540 | Backside Attack |
| H | H | 0.918 | Late Backside Attack |
| p-Cl | p-Cl | 1.05 | Frontside Attack |
| m-NO₂ | m-NO₂ | 1.34 | Frontside Attack |
Data sourced from studies on O-aryl phenylphosphonochloridothioates, which are structural analogs. jmest.org
The electronic properties of both the substrate and the nucleophile have a significant impact on the reaction mechanism and, consequently, on the observed DKIE. jmest.org Studies on the anilinolysis of O-aryl phenylphosphonochloridothioates have demonstrated that the kH/kD values systematically increase as the substituents on both the aniline (X) and the substrate's aryl group (Y) are changed from electron-donating to electron-withdrawing. jmest.org
This trend signifies a gradual shift in the transition state structure. With electron-donating groups, the reaction proceeds through a classic backside Sₙ2 mechanism with a secondary inverse KIE. As the groups become more electron-withdrawing, the mechanism shifts towards a frontside attack involving a four-centered, hydrogen-bonded TS, resulting in a primary normal KIE. jmest.org
The table below illustrates how DKIEs vary with changes in the nucleophile for the reaction of O-(p-chlorophenyl) phenylphosphonochloridothioate.
| Substituent X (Nucleophile) | pKa of Nucleophile | kH/kD |
|---|---|---|
| p-OCH₃ | 5.34 | 0.675 |
| p-CH₃ | 5.10 | 0.748 |
| H | 4.63 | 0.971 |
| p-Cl | 4.00 | 1.05 |
| m-Cl | 3.54 | 1.12 |
Data derived from studies on an O-aryl phenylphosphonochloridothioate analog. jmest.org
Mechanistic Studies of Hydrolysis and Solvolysis Reactions
The hydrolysis of organophosphorus esters, such as o-tolyl phosphorochloridate, can proceed through various pathways depending on the reaction conditions. ijsr.net The use of deuterium labeling, particularly in the solvent (D₂O), offers a powerful method to distinguish between different mechanisms. A solvent deuterium isotope effect (kH₂O/kD₂O) greater than one indicates that proton transfer is involved in the rate-determining step of the reaction. nih.gov
For instance, in the hydrolysis of organophosphorylated acetylcholinesterase, solvent D₂O isotope effects of approximately 2.0 were observed for both dimethyl- and diethylphosphorylated enzymes. nih.gov This suggests that proton transfer is rate-limiting in the dephosphorylation step. nih.gov Such studies provide a framework for understanding the solvolysis of o-tolyl phosphorochloridate-d14, where the deuterated tolyl group can be used to probe for secondary kinetic isotope effects, offering further details on the transition state structure.
Catalytic Mechanisms of Hydrolysis by Enzymes (e.g., Phosphotriesterases)
Phosphotriesterases (PTEs) are enzymes that efficiently catalyze the hydrolysis of a broad range of organophosphate triesters. tamu.edu These enzymes are of significant interest for their potential use in bioremediation and as antidotes for organophosphate poisoning. researchgate.net Mechanistic studies, including the use of kinetic isotope effects, have been instrumental in understanding their catalytic power. nih.gov
The hydrolysis of organophosphates by PTEs is thought to proceed through a nucleophilic attack of a hydroxide (B78521) ion, which is coordinated to a binuclear metal center in the active site, on the phosphorus atom. nih.gov Deuterium isotope effect studies can help to elucidate the role of proton transfers in this process. For example, a significant solvent deuterium isotope effect would support a mechanism where a proton is transferred from a water molecule to a basic residue in the active site, generating the nucleophilic hydroxide in the rate-determining step. usu.edu While direct studies on this compound with PTEs are not widely reported, the principles derived from studies with other organophosphates are applicable. The use of the deuterated substrate could help to dissect the fine details of the enzyme-substrate interactions and the transition state of the reaction.
| Enzyme | Substrate | Isotope Effect (kH/kD) | Mechanistic Implication |
| Acetylcholinesterase | Dimethylphosphoryl-AChE | ~2.0 (solvent D₂O) | Proton transfer is rate-limiting in dephosphorylation. nih.gov |
| Acetylcholinesterase | Diethylphosphoryl-AChE | ~2.0 (solvent D₂O) | Proton transfer is rate-limiting in dephosphorylation. nih.gov |
| Phosphotriesterase | Paraoxon | Negligible slope in viscosity plots | Suggests a non-diffusional rate-limiting step. usu.edu |
| Phosphotriesterase | Dibutyl phenyl phosphate (B84403) | Negligible slope in viscosity plots | Suggests a non-diffusional rate-limiting step. usu.edu |
Role of General-Acid/General-Base Catalysis
In the absence of enzymatic catalysis, the hydrolysis of organophosphorus compounds can be facilitated by general-acid or general-base catalysis. ijsr.netreed.edu General-base catalysis involves a base abstracting a proton from the attacking nucleophile (e.g., water), thereby increasing its nucleophilicity. youtube.com Conversely, general-acid catalysis involves the donation of a proton to the leaving group, making it a better leaving group. reed.eduyoutube.com
The study of this compound hydrolysis under various pH conditions and in the presence of different buffers can reveal the operation of these catalytic mechanisms. For example, a reaction that shows an increased rate with increasing buffer concentration at a constant pH is indicative of general-acid or general-base catalysis. The deuterated tolyl group in this compound would primarily serve to report on secondary kinetic isotope effects, which can provide information about changes in hybridization at the carbon atoms of the tolyl ring during the reaction. While primary deuterium isotope effects are expected to be minimal for the hydrolysis reaction itself (as the C-D bonds are not directly broken), the electronic and steric changes induced by deuteration can subtly influence the reaction rate.
Deuterium Labeling in Organometallic Catalysis Mechanisms
Organometallic chemistry plays a crucial role in modern synthetic chemistry, with organometallic catalysts being widely used to facilitate a variety of chemical transformations. medium.com Deuterium labeling is a powerful technique for elucidating the mechanisms of these complex catalytic cycles. chem-station.com The use of deuterated substrates like this compound can provide valuable insights into fundamental steps such as oxidative addition, reductive elimination, and migratory insertion. youtube.comlibretexts.org
Investigating C-P Bond Formation and Rearrangements
The formation of carbon-phosphorus (C-P) bonds is a key transformation in organophosphorus chemistry. Organometallic catalysts, particularly those based on palladium and nickel, are often employed for these reactions. By using a deuterated substrate such as this compound, it is possible to track the fate of the tolyl group throughout the reaction. For example, in a cross-coupling reaction, the presence and position of the deuterium label in the final product can confirm the proposed mechanism and rule out alternative pathways involving rearrangements.
Furthermore, deuterium kinetic isotope effects can be used to determine the rate-determining step of the C-P bond-forming reaction. A significant KIE observed when using the deuterated substrate would suggest that a C-H (or C-D) bond cleavage is involved in or before the slowest step of the reaction. While C-P bond formation from a phosphorochloridate does not directly involve C-H bond cleavage, secondary isotope effects can still provide information about the transition state geometry.
Understanding Catalytic Cycles and Intermediates
A catalytic cycle is a series of chemical reactions involving a catalyst that is regenerated at the end of each cycle. youtube.comlibretexts.org Elucidating the individual steps and identifying the intermediates in a catalytic cycle is crucial for optimizing the reaction and designing new catalysts. Deuterium labeling is an invaluable tool in this endeavor.
By introducing this compound into a catalytic reaction, it is possible to follow the deuterated fragment through the various proposed intermediates. Spectroscopic techniques such as NMR and mass spectrometry can be used to detect and characterize these deuterated species. For instance, in a reaction involving an organometallic complex, the coordination of the deuterated substrate to the metal center can be observed, and the subsequent transformations, such as oxidative addition or migratory insertion, can be monitored by tracking the deuterium label. This approach allows for the validation of proposed catalytic cycles and the discovery of new and unexpected reaction pathways. nih.govtib.eu
| Catalytic Step | Mechanistic Question | Role of Deuterium Labeling |
| Oxidative Addition | Does the C-Cl bond cleave before or after coordination to the metal? | Following the deuterated tolyl group to identify the structure of the initial organometallic intermediate. |
| Migratory Insertion | Does the tolyl group migrate to a coordinated ligand? | Tracking the position of the deuterium label in the product of the insertion step. |
| Reductive Elimination | Is the C-P bond formed in the rate-determining step? | Measuring the kinetic isotope effect to probe the transition state of the reductive elimination step. |
Applications in Chemical Transformation and Environmental Fate Research
Tracing Molecular Transformations and Degradation Pathways
In studies focused on understanding how organophosphorus compounds transform in various environments, o-Tolyl Phosphorochloridate-d14 acts as a tracer. When investigating the degradation of the non-labeled o-tolyl phosphorochloridate or its parent compounds like tri-o-cresyl phosphate (B84403), a known quantity of the d14-labeled standard is introduced into the experimental system. pharmaffiliates.com
As the native compound undergoes chemical changes (e.g., hydrolysis, photolysis, or biodegradation), the deuterated standard is assumed to behave identically during sample preparation and analysis. By tracking the signal of the d14-standard, scientists can correct for any loss of the target analyte that occurs during extraction, cleanup, and injection into the analytical instrument. This allows for a more precise quantification of the transformation products and a clearer understanding of the degradation pathways. While specific degradation studies on this compound itself are not the focus, its use is integral to studying the degradation dynamics of other compounds, such as the DWARF14 protein in plant biology, where quantitative assays are crucial. nih.gov
Investigating Chemical Reactivity and Stability under Environmental Conditions
To determine the fate of chemical compounds in the environment, it is essential to understand their reactivity and stability. epa.gov this compound is instrumental in experiments designed to measure these properties for its non-deuterated analogue. Researchers can subject a sample containing both the labeled and non-labeled compounds to simulated environmental conditions, such as varying pH, temperature, or exposure to sunlight.
Because the deuterated standard co-elutes with the native analyte in chromatographic separations and exhibits the same chemical behavior, it serves as a perfect reference point. aptochem.com Any degradation of the target analyte can be accurately measured against the stable signal of the internal standard. This methodology allows for the precise calculation of reaction rates and stability profiles, which are critical inputs for environmental fate models that predict how a chemical will behave and persist in ecosystems. nih.gov
Role as an Analytical Standard in Quantitative Research Methodologies
The most significant application of this compound is as an internal standard in quantitative analysis, a cornerstone of robust bioanalytical methods. aptochem.com This is particularly vital for the analysis of organophosphorus pesticides and other contaminants in complex matrices like water, soil, or biological tissues. nih.govlcms.cz
The process, known as isotope dilution mass spectrometry, involves adding a precise amount of this compound to a sample before it is processed. The sample is then analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). The instrument measures the ratio of the native analyte to the deuterated internal standard. This ratio is then used to calculate the exact concentration of the analyte in the original sample. clearsynth.com
This approach effectively corrects for variations in instrument response and matrix effects, where other substances in the sample can interfere with the measurement. clearsynth.comlcms.cz Using a deuterated internal standard like this compound is the most reliable way to compensate for these issues and ensure the data is accurate and defensible. researchgate.net
Studies on the Fate of Organophosphorus Compounds in Defined Chemical Systems
By incorporating this compound into their analytical workflow, scientists can more confidently quantify the presence and concentration of related organophosphorus esters in environmental samples. This leads to a better understanding of how these compounds are transported, where they accumulate, and how long they persist in defined chemical or environmental systems.
Computational and Theoretical Studies on O Tolyl Phosphorochloridate D14
Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to determine the electronic structure and a host of related properties. For o-tolyl phosphorochloridate-d14, QM calculations can provide a detailed picture of its three-dimensional geometry, bond lengths, bond angles, and the distribution of electrons within the molecule.
Theoretical studies on related organophosphate compounds demonstrate that methods like Density Functional Theory (DFT) are well-suited for these types of calculations. By applying DFT, one can obtain optimized molecular geometries and electronic properties. For this compound, such calculations would likely reveal the precise bond lengths between the phosphorus center and its substituents—the tolyl group, the chlorine atom, and the oxygen atoms. The deuteration of the tolyl group is not expected to significantly alter the electronic structure or the equilibrium geometry compared to the non-deuterated analogue, as the electronic potential energy surface is independent of atomic mass. However, the vibrational frequencies will be affected, which is a key factor in kinetic isotope effects.
The electronic structure analysis from QM calculations can also provide insights into the molecule's reactivity. For instance, the calculation of atomic charges can identify the most electrophilic and nucleophilic sites. In o-tolyl phosphorochloridate, the phosphorus atom is expected to be highly electrophilic, making it susceptible to nucleophilic attack, a key step in its reactions.
Table 1: Predicted Geometric Parameters for o-Tolyl Phosphorochloridate from QM Calculations
| Parameter | Predicted Value |
| P=O Bond Length | ~1.45 Å |
| P-Cl Bond Length | ~2.05 Å |
| P-O(tolyl) Bond Length | ~1.60 Å |
| O-P-Cl Bond Angle | ~105° |
| O=P-O Bond Angle | ~115° |
Note: These are typical values for similar organophosphorus compounds and would be precisely determined for this compound through specific QM calculations.
Molecular Dynamics (MD) Simulations in Reaction Pathway Analysis
While QM calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations can be employed to study its behavior in different environments, such as in a solvent or at an interface. These simulations are particularly useful for analyzing reaction pathways. By simulating the interaction of the phosphorochloridate with a nucleophile, for example, one can observe the step-by-step process of a substitution reaction. Ab initio MD simulations, which use quantum mechanical calculations to determine the forces between atoms at each step, can provide a highly accurate description of bond-breaking and bond-forming events. researchgate.net
MD simulations are also instrumental in understanding the role of the solvent in a reaction. The explicit inclusion of solvent molecules in the simulation box allows for the study of solvation effects on the reactants, transition state, and products. This is crucial for accurately modeling reaction energetics and pathways in solution.
Modeling of Transition States and Reaction Energetics
The transition state is a fleeting, high-energy arrangement of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. Identifying the structure and energy of the transition state is key to understanding the reaction mechanism and its rate.
Computational methods, particularly QM calculations, are essential for modeling transition states, as these structures cannot be directly observed experimentally. nih.gov For reactions involving o-tolyl phosphorochloridate, such as its hydrolysis, theoretical calculations can locate the transition state geometry. Phosphoryl transfer reactions can proceed through different mechanisms, such as associative (where bond formation to the nucleophile is advanced before the leaving group departs) or dissociative (where the leaving group departs before the nucleophile attacks) pathways. researchgate.net The transition state for an associative mechanism would be a pentacoordinate phosphorus species. researchgate.netlibretexts.org
Table 2: Predicted Energetics for the Hydrolysis of o-Tolyl Phosphorochloridate
| Parameter | Predicted Value (in kcal/mol) |
| Activation Energy (Ea) | +15 to +25 |
| Reaction Enthalpy (ΔH) | -5 to -15 (exothermic) |
Note: These values are illustrative and would be determined through specific QM calculations of the reaction pathway.
Prediction and Interpretation of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The deuteration of the tolyl group in this compound makes it an ideal candidate for KIE studies.
The replacement of hydrogen with deuterium (B1214612) (a heavier isotope) leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. This difference in zero-point vibrational energy can affect the activation energy of a reaction and thus its rate. youtube.com
In the context of this compound, the KIE would be a secondary effect if the C-D bonds are not broken in the rate-determining step of the reaction. Secondary KIEs are often smaller than primary KIEs but can still provide valuable information about the transition state structure. wikipedia.org For example, a change in the hybridization of the carbon atoms in the tolyl ring during the reaction could lead to a measurable secondary KIE.
Theoretical calculations can predict the magnitude of the KIE by computing the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. nih.govnih.gov The ratio of the calculated rate constants (kH/kD) gives the predicted KIE. By comparing the predicted KIE with experimental values, chemists can gain confidence in their proposed reaction mechanism and transition state structure. For phosphoryl transfer reactions, KIEs have been instrumental in distinguishing between associative and dissociative mechanisms. nih.gov
Table 3: Hypothetical Kinetic Isotope Effects for a Reaction of this compound
| Reaction Type | Predicted kH/kD | Interpretation |
| Nucleophilic attack at phosphorus | 1.05 - 1.15 | Suggests a change in the steric or electronic environment of the tolyl group in the transition state. |
| Reaction not involving the tolyl group | ~1.00 | Indicates the tolyl group's vibrational modes are not significantly altered in the transition state. |
Note: These are hypothetical values to illustrate the concept. The actual KIE would depend on the specific reaction being studied.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing o-Tolyl Phosphorochloridate-d14 in a deuterated form?
- Answer : Synthesis requires precise control of deuterated reagents and anhydrous conditions to minimize proton contamination. For example, deuterated phosphorous oxychloride (PCl3-d1) and o-tolyl-d14 precursors should be used under nitrogen atmosphere. Purification via fractional distillation or column chromatography (using deuterated solvents like CDCl3) ensures isotopic purity. Reaction progress can be monitored via <sup>31</sup>P NMR to track phosphorochloridate formation .
Q. Which spectroscopic techniques are most effective for characterizing o-Tolyl Phosphorochloridate-d14?
- Answer :
- <sup>1</sup>H/²H NMR : Confirm deuterium incorporation and assess isotopic purity by observing proton signal suppression in the aromatic and methyl regions.
- <sup>31</sup>P NMR : Verify phosphorochloridate formation (typical δ = +10 to +20 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic distribution (e.g., +14 mass units for d14).
- X-ray Crystallography : Resolve structural conformation (e.g., dihedral angles between o-tolyl and phosphate groups, as seen in analogous compounds) .
Q. How should o-Tolyl Phosphorochloridate-d14 be stored to maintain stability during experiments?
- Answer : Store in anhydrous, deuterated solvents (e.g., CD2Cl2 or C6D6) under inert gas (N2 or Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture or acidic/basic conditions, which accelerate decomposition. Stability can be monitored via periodic <sup>31</sup>P NMR analysis .
Q. What are the limitations of using UV-Vis spectroscopy for analyzing o-Tolyl Phosphorochloridate-d14?
- Answer : UV-Vis is less effective for non-chromophoric phosphorochloridates. Instead, focus on ligand-centered transitions in derivatized products (e.g., metal complexes). For example, MLCT (metal-to-ligand charge transfer) bands in Pt or Ru complexes can provide indirect insights into electronic properties .
Advanced Research Questions
Q. How does deuteration influence the reaction kinetics and thermodynamic stability of o-Tolyl Phosphorochloridate-d14 compared to its protonated form?
- Answer : Isotopic substitution reduces vibrational entropy, potentially increasing activation energy for hydrolysis. Kinetic isotope effects (KIE) can be quantified via comparative Arrhenius plots in H2O vs. D2O. Thermodynamic stability may improve due to stronger C-D vs. C-H bonds, as observed in related o-tolyl cation studies .
Q. How can contradictions in spectroscopic data (e.g., conflicting <sup>31</sup>P NMR shifts) be resolved?
- Answer :
- Replicate Experiments : Perform triplicate measurements to identify outliers.
- Background Subtraction : Use sample blanks to correct for solvent or impurity signals .
- Cross-Validation : Correlate NMR data with alternative techniques (e.g., IR spectroscopy for P=O stretching frequencies).
- Error Analysis : Apply statistical tools (e.g., standard deviation, confidence intervals) to assess data reliability .
Q. What mechanistic insights can be gained from studying aggregation effects in o-Tolyl Phosphorochloridate-d14 solutions?
- Answer : Aggregation (e.g., dimerization) alters reactivity and spectroscopic profiles. Low-temperature emission spectroscopy (e.g., in DMF/EtOH glass at 77 K) can detect excimer formation. For example, concentration-dependent red shifts in emission maxima (λem) indicate π-stacking interactions, as seen in Pt complexes with o-tolyl ligands .
Q. How can computational methods complement experimental data for o-Tolyl Phosphorochloridate-d14?
- Answer :
- DFT Calculations : Predict optimized geometries, vibrational frequencies, and LUMO energies to explain MLCT band shifts.
- MD Simulations : Model solvation effects and hydrolysis pathways in deuterated vs. protonated environments.
- Comparative Studies : Benchmark against experimental X-ray and NMR data to validate accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
